Technical Monograph: 3-Tropanylindole-3-carboxylate Monohydrochloride (Tropisetron HCl)
Technical Monograph: 3-Tropanylindole-3-carboxylate Monohydrochloride (Tropisetron HCl)
[1]
Executive Summary
3-Tropanylindole-3-carboxylate monohydrochloride (Commonly: Tropisetron Hydrochloride ; CAS 105826-92-4 ) is a high-affinity indole alkaloid derivative distinguished by its dual-pharmacophore activity.[1] While primarily characterized as a potent, selective 5-HT3 receptor antagonist (
This dual mechanism positions Tropisetron not only as a standard-of-care antiemetic but also as a high-value probe in neuropharmacology for investigating cholinergic modulation of neuroinflammation and cognitive gating. This guide delineates the physicochemical properties, validated analytical protocols, and mechanistic pathways required for high-fidelity research applications.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The stability and solubility of Tropisetron HCl are pH-dependent. The indole moiety introduces photosensitivity, necessitating protection from light during long-term storage.
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| CAS Number | 105826-92-4 | Specific to the monohydrochloride salt.[1][2][4][5] |
| IUPAC Name | (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate hydrochloride | endo-configuration is critical for bioactivity. |
| Molecular Formula | ||
| Molecular Weight | 320.81 g/mol | Free base MW: 284.35 g/mol . |
| Appearance | White to off-white crystalline powder | |
| Solubility (Water) | ~10 mg/mL (30 mM) | Freely soluble; pH of aqueous solution is acidic (~5.0). |
| Solubility (DMSO) | ~28 mg/mL (87 mM) | Preferred solvent for high-concentration stock. |
| Melting Point | 284 – 286 °C | Decomposes upon melting. |
| pKa | ~9.3 (Basic nitrogen) | Protonated at physiological pH. |
| UV | 213, 228, 281 nm | 281 nm is specific to the indole chromophore. |
Pharmacological Mechanisms & Signaling Pathways
Tropisetron's efficacy stems from its competitive antagonism at the serotonin 5-HT3 receptor (preventing cation influx and depolarization) and its agonism at the
Mechanistic Pathway Analysis
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5-HT3 Antagonism: Blocks serotonin binding on vagal afferents and the Chemoreceptor Trigger Zone (CTZ), inhibiting the vomiting reflex.[7]
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7 nAChR Agonism: Activates the JAK2/STAT3 and PI3K/Akt pathways, leading to the inhibition of apoptotic factors (Caspase-3) and suppression of inflammatory cytokines (via NF-
B/NFAT inhibition).
Figure 1: Dual signaling mechanism of Tropisetron. Pathway A depicts the blockade of emetic signaling via 5-HT3.[4][8] Pathway B illustrates neuroprotective cascades activated via
Experimental Methodologies
Protocol 1: Preparation of Analytical Stock Solutions
Objective: Create a stable 10 mM stock solution for in vitro assays. Critical Constraint: Aqueous solutions of Tropisetron HCl are prone to hydrolysis if stored at room temperature for >24 hours.
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Weighing: Accurately weigh 3.21 mg of Tropisetron HCl.
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Solvent Selection:
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Preferred: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
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Alternative: Add 1.0 mL of deionized water (Milli-Q).
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-
Dissolution: Vortex for 30 seconds. The powder should dissolve instantly.
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Sterilization (Optional): If using for cell culture, pass through a 0.22
m PTFE filter (for DMSO) or PES filter (for water). -
Storage: Aliquot into light-protective amber vials.
-
Store at -20°C for up to 3 months.
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Store at -80°C for up to 1 year.
-
Avoid freeze-thaw cycles.
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Protocol 2: HPLC Quantification Method
Objective: Validate purity or quantify concentration in plasma/media. Reference: Adapted from Biomed. Chromatogr. 2002; 16: 187–190.
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Column: C18 Reverse Phase (e.g., 150 mm
4.6 mm, 5 m particle size). -
Mobile Phase:
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Solvent A: 10 mM Phosphate Buffer (pH 4.5).
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Solvent B: Acetonitrile.
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Ratio: Isocratic 70:30 (A:B).
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-
Flow Rate: 1.0 mL/min.
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Temperature: 25°C.
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Detection: UV Absorbance at 281 nm (Indole specific) or 216 nm (High sensitivity).
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Retention Time: Approximately 4–6 minutes depending on column dead volume.
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Linearity: 10 ng/mL – 1000 ng/mL (
).
Protocol 3: In Vivo Formulation (Intraperitoneal)
Objective: Prepare a vehicle for animal administration (e.g., 1 mg/kg).
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Master Solution: Dissolve Tropisetron HCl in DMSO at 20 mg/mL.
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Dilution Series:
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Take 5% volume of Master Solution.
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Add 40% volume of PEG300 .
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Add 5% volume of Tween 80 .
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Add 50% volume of Saline (0.9%) .
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Procedure: Add solvents in order, vortexing between each addition to ensure a clear micro-emulsion.
Handling & Safety Guidelines
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Hazard Classification: Toxic if swallowed (Acute Tox. 4).
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Personal Protective Equipment (PPE): Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation of dust.
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Incompatibility: Strong oxidizing agents.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
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Pharmacological Profile & 5-HT3 Antagonism
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Source: Cayman Chemical.[3] "Tropisetron (hydrochloride) Product Information."
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Alpha-7 nAChR Agonism & Neuroprotection
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HPLC Methodology
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Source: Depôt, M., et al. "Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection." Biomedical Chromatography, 2002.
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URL:[Link]
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Physicochemical Properties & CAS Verification
- Source: PubChem Compound Summary for CID 656664, Tropisetron hydrochloride.
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URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tropisetron (hydrochloride) | CAS 105826-92-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Tropisetron - ICS-205,930 [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Tropisetron hydrochloride | C17H21ClN2O2 | CID 656664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novartis brand of tropisetron hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Tropisetron hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 10. Tropisetron hydrochloride, 5-HT3 antagonist (CAS 105826-92-4) | Abcam [abcam.com]
- 11. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
